molecular formula C13H16N2O4 B1443628 1-[(tert-Butoxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid CAS No. 1341037-48-6

1-[(tert-Butoxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid

Cat. No.: B1443628
CAS No.: 1341037-48-6
M. Wt: 264.28 g/mol
InChI Key: VMWJNFYEPYTLDZ-UHFFFAOYSA-N
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Description

1-[(tert-Butoxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is a versatile small molecule scaffold used in research and development. It is known for its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group and a pyrrolo[2,3-b]pyridine core. This compound is primarily used in the synthesis of various chemical entities and serves as a building block in pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(tert-Butoxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid typically involves the protection of the amine group with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions are generally mild, and the process can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(tert-Butoxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[(tert-Butoxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 1-[(tert-Butoxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid involves its role as a protecting group for amines. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further chemical reactions. This selective deprotection is crucial in multi-step synthesis processes, allowing for the sequential modification of complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(tert-Butoxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is unique due to its pyrrolo[2,3-b]pyridine core, which provides distinct chemical properties and reactivity compared to other Boc-protected compounds. This uniqueness makes it valuable in the synthesis of specialized chemical entities and pharmaceutical research .

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydropyrrolo[2,3-b]pyridine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-13(2,3)19-12(18)15-5-4-8-6-9(11(16)17)7-14-10(8)15/h6-7H,4-5H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMWJNFYEPYTLDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C1N=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(tert-Butoxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid

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